molecular formula C10H9NO B1296862 3-Methoxyquinoline CAS No. 6931-17-5

3-Methoxyquinoline

Cat. No. B1296862
CAS RN: 6931-17-5
M. Wt: 159.18 g/mol
InChI Key: AQCRFDKOKZGTDE-UHFFFAOYSA-N
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Description

3-Methoxyquinoline is a heterocyclic compound with the molecular formula C10H9NO . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of 3-Methoxyquinoline involves a reaction with copper (I) iodide in N,N-dimethyl-formamide for 16 hours under reflux conditions . This process is known as Ullmann Condensation . There are also other synthesis protocols reported in the literature for the construction of this scaffold .


Molecular Structure Analysis

The molecular structure of 3-Methoxyquinoline consists of a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 159.19 .


Chemical Reactions Analysis

Quinoline and its derivatives, including 3-Methoxyquinoline, have been synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Physical And Chemical Properties Analysis

3-Methoxyquinoline has a density of 1.1±0.1 g/cm3, a boiling point of 280.1±13.0 °C at 760 mmHg, and a flash point of 102.7±10.1 °C . It has a molar refractivity of 48.9±0.3 cm3 .

Scientific Research Applications

Antitumor Agents

3-Methoxyquinoline derivatives have shown significant potential as antitumor agents. Chou et al. (2010) discovered that 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one, a derivative of 3-Methoxyquinoline, exhibited substantial inhibitory activity against various cancer cell lines, suggesting its promise as a clinical candidate for cancer treatment (Chou et al., 2010).

Chemosensors

3-Methoxyquinoline has been utilized in the development of chemosensors. Prodi et al. (2001) characterized 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 as a selective chemosensor for cadmium, which could be useful in detecting cadmium concentrations in waste effluents and food products (Prodi et al., 2001).

Fluoroionophores

8-Methoxyquinoline based fluoroionophores developed by Zhang et al. (2007) demonstrated high selectivity toward transition metal ions like Zn2+, Cu2+, Pb2+, and Hg2+, offering potential applications in selective metal ion detection (Zhang et al., 2007).

Tubulin Polymerization Inhibitors

Lee et al. (2011) explored the impact of linkers between the 3,4,5-trimethoxyphenyl ring and 5-amino-6-methoxyquinoline on biological activity. They found compounds with sulfide and sulfone groups between these rings exhibited substantial antiproliferative activity against various cancer cells and inhibited tubulin polymerization, indicating their potential in cancer therapy (Lee et al., 2011).

Synthesis Methodologies

The synthesis of 3-Methoxyquinoline derivatives has been a significant area of study. Li et al. (2008) described a facile two-step synthesis method for 3-fluoro-6-methoxyquinoline, demonstrating the compound's accessibility for various applications (Li et al., 2008).

Safety And Hazards

When handling 3-Methoxyquinoline, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Quinoline and its derivatives, including 3-Methoxyquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They are essential scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of 3-Methoxyquinoline research could focus on developing more efficient synthesis methods and exploring its potential biological and pharmaceutical activities .

properties

IUPAC Name

3-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-12-9-6-8-4-2-3-5-10(8)11-7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCRFDKOKZGTDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341800
Record name 3-Methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyquinoline

CAS RN

6931-17-5
Record name 3-Methoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6931-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-bromoquinoline (22.54 g, 108 mmol) in anhydrous DMF (110 mL) was treated with sodium methoxide (11.70 g, 217 mmol) and stirred at 80° C. for 16 hours. The reaction mixture was then concentrated and the residue taken up in ethyl acetate (300 mL) and water (60 mL). The organic phase was separated, washed with brine (2×60 mL), dried (MgSO4), filtered, concentrated and purified by column chromatography on silica gel (ethyl acetate/hexane; 1:3) to give 3-methoxyquinoline (1.06 g, 6%). 1H NMR (CDCl3) δ 3.95 (s, 3H), 7.38 (d, 1H, J=1.5 Hz), 7.54 (m, 2H), 7.72 (d, 1H, J=7.5 Hz), 8.04 (d, 1H, J=7.5 Hz), 8.67 (d, 1H, J=1.5 Hz).
Quantity
22.54 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1.05 g of anhydrous potassium carbonate and 0.48 ml of methyliodide are added to a solution of 1.0 g of 3-hydroxyquinoline in 8.5 ml of dimethylformamide and the reaction mixture is stirred at room temperature for 18 h. It is diluted with diethyl ether, the resulting suspension is filtered and the filtrate is concentrated. The crude product is purified by FC over 60 g of silica gel (mobile phase F) to give 3-methoxyquinoline: Rf (A)=0.53.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0.48 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
A Albini, E Fasani, LM Dacrema - Journal of the Chemical Society …, 1980 - pubs.rsc.org
… Extraction with chloroform, evaporation of the solvent, and steamdistillation yielded 3-methoxyquinoline l2 (4 g, 43%). After dissolution in acetic acid (6 ml) H202 (40%; 2 ml) was added …
Number of citations: 25 pubs.rsc.org
LA de Las Heras, MA Esteruelas, M Oliván… - …, 2022 - ACS Publications
… The C–H bond activation of methylquinolines, quinoline, 3-methoxyquinoline, and 3-(… 3-Methoxyquinoline displays the same behavior as that of 3-methylquinoline, while 3-(…
Number of citations: 6 pubs.acs.org
LA Heras, MA Esteruelas, M Oliván, E Oñate - 2022 - digital.csic.es
… ABSTRACT: The C−H bond activation of methylquinolines, quinoline, 3-methoxyquinoline, and 3-(… 3-Methoxyquinoline displays the same behavior as that of 3-methylquinoline, while 3-(…
Number of citations: 0 digital.csic.es
K Kobayashi, K Yoneda, T Mizumoto, H Umakoshi… - Tetrahedron letters, 2003 - Elsevier
… of the 3-methoxyquinoline system, … of 3-methoxyquinoline derivatives 9 from 2-(2-isocyanophenyl)acetaldehyde dimethyl acetals 5 is illustrated for the preparation of 3-methoxyquinoline …
Number of citations: 39 www.sciencedirect.com
M Ferles, O Kocián - Collection of Czechoslovak Chemical …, 1979 - cccc.uochb.cas.cz
… To this end we reduced 3-dimethylaminoquinoline (Ia), 3-methoxyquinoline (Ib), 3-quinolinol (… Reduction of 3-methoxyquinoline (Ib) with triethylammonium formate afforded a mixture of I-…
Number of citations: 5 cccc.uochb.cas.cz
KS Håheim, ITU Helgeland, E Lindbäck, MO Sydnes - Tetrahedron, 2019 - Elsevier
… Bromoquinolines (2-bromoquinoline – 8-bromoquinoline and 5-bromo-3-methoxyquinoline) and 2-aminophenylboronic acid hydrochloride were subjected to Suzuki-Miyaura cross-…
Number of citations: 13 www.sciencedirect.com
T OKAMOTO, E KIMURA, S IWASAKI… - Chemical and …, 1969 - jstage.jst.go.jp
… 5) B-Methoxyquinoline l-Oxide: One gram of 3-methoxyquinoline was treated with … 6) 3-Methoxycarbostyri1 (1113): To a solution of 3—methoxyquinoline (60 mg) in 15 ml of CHCl3 …
Number of citations: 8 www.jstage.jst.go.jp
ZP Bruvers, IV Zuika - Chemistry of Heterocyclic Compounds, 1980 - Springer
… in the PKNH + (Ep) value of this compound as compared with 3-aminoquinoline' The increase in the pKNH+ (Ep) value of 8-methoxyquinoline as compared with 3-methoxyquinoline is …
Number of citations: 3 link.springer.com
VP Lezina, NA Andronova, LD Smirnov… - Chemistry of …, 1971 - Springer
… (I), its methiodide (II), and 3-methoxyquinoline (III) are presented in Fig. 1. Model compound … to the shifts of the corresponding protons of 3-methoxyquinoline, in which the existence of a …
Number of citations: 3 link.springer.com
DM Clugston, DB MacLean - Canadian Journal of Chemistry, 1966 - cdnsciencepub.com
The mass spectra of the monohydroxyquinolines, the monomethoxyquinolines, N-methyl-2-quinolone, and N-methyl-4-quinolone have been recorded. The isomeric hydroxy …
Number of citations: 61 cdnsciencepub.com

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